molecular formula C24H18N4O3S B4053077 (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4053077
M. Wt: 442.5 g/mol
InChI Key: FIYAEKVVTIIDOI-GNMKNICSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C24H18N4O3S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is 442.10996162 g/mol and the complexity rating of the compound is 848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, particularly those including the thiadiazolo[3,2-a]pyrimidine core, has been an area of active research due to the diverse biological activities these compounds exhibit. For example, the application of the aza-Wittig reaction in synthesizing novel thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidinone derivatives showcases the methodology for creating complex molecules with potential therapeutic applications (Liu & He, 2008). This synthetic pathway highlights the versatility of the aza-Wittig reaction in constructing heterocyclic compounds, which could potentially include the synthesis of compounds similar to the one .

Potential Biological Activities

The exploration of novel compounds often extends to evaluating their biological activities, including antimicrobial, antifungal, and herbicidal properties. For instance, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties have shown potential herbicidal activity against various plants, indicating the agricultural applications of these compounds (Liu, Wang, & Liu, 2007). Similarly, imino-4-methoxyphenol thiazole derived Schiff base ligands were synthesized and characterized, demonstrating moderate antimicrobial activity against selected bacterial and fungal species (Vinusha et al., 2015). These studies suggest that structurally complex molecules, such as the one of interest, could also possess significant biological activities, warranting further investigation into their potential applications.

Properties

IUPAC Name

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S/c1-15-6-5-9-17(12-15)30-14-21-27-28-22(25)19(23(29)26-24(28)32-21)13-18-10-11-20(31-18)16-7-3-2-4-8-16/h2-13,25H,14H2,1H3/b19-13+,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYAEKVVTIIDOI-GNMKNICSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=CC=C5)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=N)/C(=C\C4=CC=C(O4)C5=CC=CC=C5)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.